![molecular formula C10H14O2 B2731730 2-[4-(Hydroxymethyl)phenyl]propan-2-ol CAS No. 88416-58-4](/img/structure/B2731730.png)
2-[4-(Hydroxymethyl)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(Hydroxymethyl)phenyl]propan-2-ol is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as hydroxymethylphenylpropanol, and it is a white crystalline powder that is soluble in water and alcohol. The chemical formula of this compound is C10H14O2, and it has a molecular weight of 166.22 g/mol.
Scientific Research Applications
Antimicrobial and Antiradical Activities
A study by Čižmáriková et al. (2020) synthesized a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. These compounds were tested against various human pathogens and demonstrated antimicrobial activities against gram-positive bacterium Staphylococcus aureus, gram-negative bacterium Escherichia coli, and yeast Candida albicans. The compounds also exhibited antioxidant activity, although they were less potent compared to certain beta blockers (Čižmáriková et al., 2020).
Enantioselective Resolution and Synthesis of Chiral Building Blocks
Shafioul and Cheong (2012) developed highly enantioselective and enantiospecific resolution processes for derivatives of rac-2-phenylpropan-1-ol, closely related to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. This method was instrumental in obtaining chiral building blocks of bisabolane types of natural and unnatural sesquiterpenes. These chiral intermediates are crucial for the commercial synthesis of bioactive compounds like xanthorrhizol, elvirol, and gallate derivatives (Shafioul & Cheong, 2012).
Antimicrobial Agents Synthesis
Doraswamy and Ramana (2013) conducted a study focusing on the synthesis and characterization of substituted phenyl azetidines, which involved compounds structurally related to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. These compounds were screened for antimicrobial activity, showcasing the potential of such structures in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Cancer Cell Growth Inhibition
Ma et al. (2017) isolated new compounds from the seeds of Daphniphyllum macropodum Miq, including structures similar to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. These compounds exhibited significant inhibition of cancer cell growth in human NSCLC A549 and H460 cell lines, with one compound particularly effective in inducing apoptosis in A549 cells through the mitochondrial pathway (Ma et al., 2017).
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,11-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJMEUTGBQXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)phenyl]propan-2-ol | |
CAS RN |
88416-58-4 |
Source


|
| Record name | 2-[4-(hydroxymethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

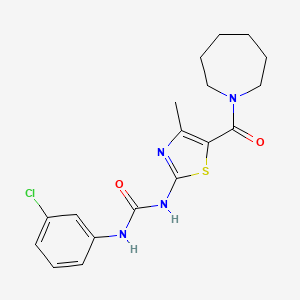
![Tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
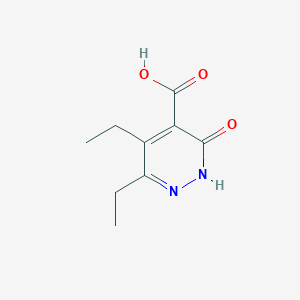
![Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2731654.png)
![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)
![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2731657.png)
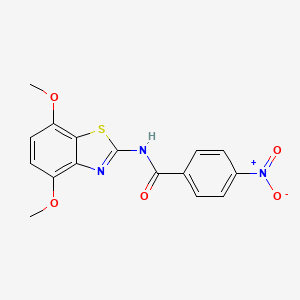
![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)
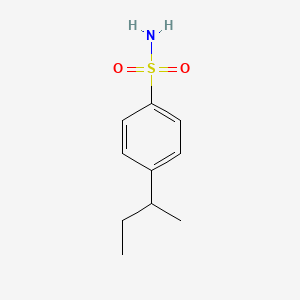
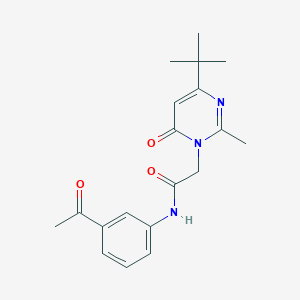
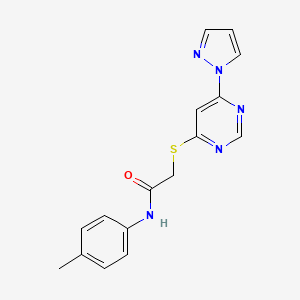
![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)
![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)